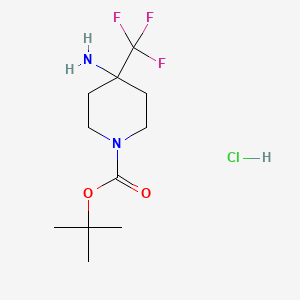![molecular formula C20H19FN4O4 B2514196 3-(1-(2-(2-Fluorphenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 2034425-61-9](/img/structure/B2514196.png)
3-(1-(2-(2-Fluorphenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H19FN4O4 and its molecular weight is 398.394. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Die Piperidin-Einheit in dieser Verbindung hat in der Krebsforschung Aufmerksamkeit erregt. Forscher haben ihr Potenzial als ALK (anaplastisches Lymphom-Kinase) und ROS1 (c-ros-Onkogen-1-Kinase) Dual-Inhibitor untersucht . Diese Kinasen spielen eine entscheidende Rolle in der Zellsignalübertragung und sind an verschiedenen Krebsarten beteiligt. Durch die Hemmung ihrer Aktivität könnte diese Verbindung zu neuartigen Antikrebstherapien beitragen.
Zukünftige Richtungen
Wirkmechanismus
Target of action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their versatility and wide range of biological activities .
Mode of action
The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the functional groups they contain. For example, some piperidine derivatives have been found to inhibit certain enzymes, such as acetylcholinesterase .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. For instance, some piperidine derivatives have been found to have inhibitory effects on anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cell growth and proliferation .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Biochemische Analyse
Biochemical Properties
Based on the known properties of similar pyrido[2,3-d]pyrimidines, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . These effects can include influences on cell function, impacts on cell signaling pathways, changes in gene expression, and alterations in cellular metabolism .
Eigenschaften
IUPAC Name |
3-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-15-5-1-2-6-16(15)29-12-17(26)24-10-7-13(8-11-24)25-19(27)14-4-3-9-22-18(14)23-20(25)28/h1-6,9,13H,7-8,10-12H2,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNACFTBSQAERFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2514113.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
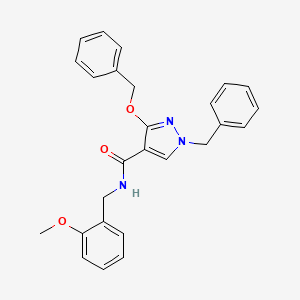
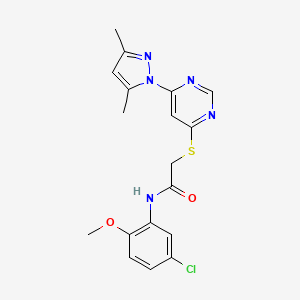
![N'-[2-(4-FLUOROPHENYL)ETHYL]-N-(2-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B2514118.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)

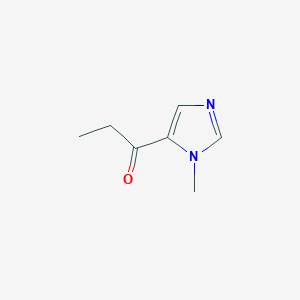
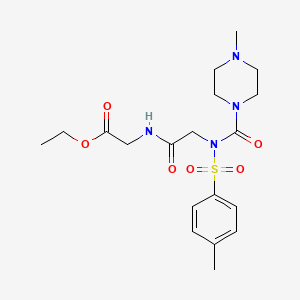
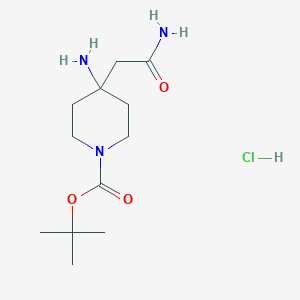
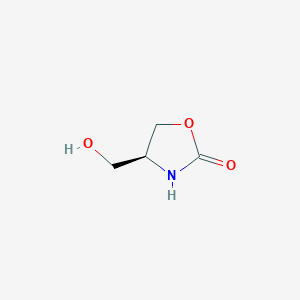
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)
